molecular formula C13H14N2O2 B12876166 4-(2-Hydroxy-5-isopropylbenzoyl)pyrazole

4-(2-Hydroxy-5-isopropylbenzoyl)pyrazole

Cat. No.: B12876166
M. Wt: 230.26 g/mol
InChI Key: RLOJJVIBWMYVKG-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-5-isopropylbenzoyl)pyrazole is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-5-isopropylbenzoyl)pyrazole typically involves the reaction of 2-hydroxy-5-isopropylbenzoyl chloride with pyrazole under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-5-isopropylbenzoyl)pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Hydroxy-5-isopropylbenzoyl)pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-5-isopropylbenzoyl)pyrazole involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxybenzoyl)pyrazole
  • 4-(2-Hydroxy-5-methylbenzoyl)pyrazole
  • 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole

Uniqueness

4-(2-Hydroxy-5-isopropylbenzoyl)pyrazole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

(2-hydroxy-5-propan-2-ylphenyl)-(1H-pyrazol-4-yl)methanone

InChI

InChI=1S/C13H14N2O2/c1-8(2)9-3-4-12(16)11(5-9)13(17)10-6-14-15-7-10/h3-8,16H,1-2H3,(H,14,15)

InChI Key

RLOJJVIBWMYVKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)C(=O)C2=CNN=C2

Origin of Product

United States

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